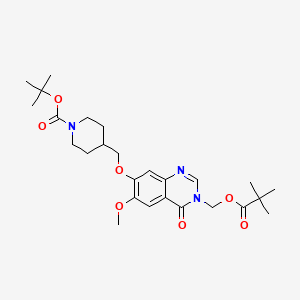![molecular formula C84H24Cl2F102P2Pd B1609849 Bis[tris(3-(perfluorooctyl)phenyl)phosphine]palladium(II) dichloride CAS No. 326475-45-0](/img/structure/B1609849.png)
Bis[tris(3-(perfluorooctyl)phenyl)phosphine]palladium(II) dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[tris(3-(perfluorooctyl)phenyl)phosphine]palladium(II) dichloride: is a palladium-based complex that is widely used as a catalyst in various organic reactions. This compound is particularly known for its effectiveness in facilitating cross-coupling reactions, such as the Suzuki and Stille couplings, which are essential in the synthesis of complex organic molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Bis[tris(3-(perfluorooctyl)phenyl)phosphine]palladium(II) dichloride typically involves the reaction of palladium(II) chloride with tris(3-(perfluorooctyl)phenyl)phosphine in an appropriate solvent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or other suitable purification techniques .
Industrial Production Methods: In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions: Bis[tris(3-(perfluorooctyl)phenyl)phosphine]palladium(II) dichloride primarily undergoes catalytic reactions, including:
Cross-Coupling Reactions: Such as Suzuki and Stille couplings, where it facilitates the formation of carbon-carbon bonds.
Oxidative Addition and Reductive Elimination: These steps are crucial in the catalytic cycle of cross-coupling reactions
Common Reagents and Conditions:
Reagents: Aryl halides, organoboron compounds, organostannanes.
Conditions: Typically, these reactions are carried out in the presence of a base (e.g., potassium carbonate) and a solvent (e.g., toluene or dimethylformamide) under inert atmosphere
Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: Widely used as a catalyst in organic synthesis, particularly in cross-coupling reactions.
Material Science: Used in the preparation of advanced materials with specific properties
Biology and Medicine:
Drug Development: Facilitates the synthesis of complex molecules that can be used as pharmaceuticals
Industry:
Agrochemicals: Used in the synthesis of compounds for agricultural applications.
Polymers: Involved in the production of specialty polymers with unique properties
Wirkmechanismus
The mechanism by which Bis[tris(3-(perfluorooctyl)phenyl)phosphine]palladium(II) dichloride exerts its catalytic effects involves several key steps:
Oxidative Addition: The palladium center inserts into a carbon-halogen bond of the aryl halide.
Transmetalation: The organoboron or organostannane compound transfers its organic group to the palladium center.
Reductive Elimination: The palladium center facilitates the formation of a new carbon-carbon bond and regenerates the active catalyst
Vergleich Mit ähnlichen Verbindungen
- Bis[tris(3-(heptadecafluorooctyl)phenyl)phosphine]palladium(II) dichloride
- Bis[tris(4-(heptadecafluorooctyl)phenyl)phosphine]palladium(II) dichloride
Uniqueness: Bis[tris(3-(perfluorooctyl)phenyl)phosphine]palladium(II) dichloride is unique due to its high catalytic efficiency and stability in fluorous biphasic systems. This makes it particularly valuable in reactions where traditional catalysts may fail or provide lower yields .
Eigenschaften
IUPAC Name |
dichloropalladium;tris[3-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)phenyl]phosphane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C42H12F51P.2ClH.Pd/c2*43-19(44,22(49,50)25(55,56)28(61,62)31(67,68)34(73,74)37(79,80)40(85,86)87)13-4-1-7-16(10-13)94(17-8-2-5-14(11-17)20(45,46)23(51,52)26(57,58)29(63,64)32(69,70)35(75,76)38(81,82)41(88,89)90)18-9-3-6-15(12-18)21(47,48)24(53,54)27(59,60)30(65,66)33(71,72)36(77,78)39(83,84)42(91,92)93;;;/h2*1-12H;2*1H;/q;;;;+2/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEPYXRLJYOLXIJ-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)P(C2=CC=CC(=C2)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C3=CC=CC(=C3)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.C1=CC(=CC(=C1)P(C2=CC=CC(=C2)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C3=CC=CC(=C3)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.Cl[Pd]Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C84H24Cl2F102P2Pd |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50461501 |
Source


|
| Record name | Bis[tris(3-(perfluorooctyl)phenyl)phosphine]palladium(II) dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50461501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
3210.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
326475-45-0 |
Source


|
| Record name | Bis[tris(3-(perfluorooctyl)phenyl)phosphine]palladium(II) dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50461501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3aS,5R,6R,6aS)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B1609770.png)


![7-Nitro-1,2,3,4-tetrahydro-9h-pyrido[3,4-b]indole](/img/structure/B1609773.png)




![3-(Piperidin-4-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1609780.png)
![4-[Methyl(phenyl)amino]benzaldehyde](/img/structure/B1609781.png)
![1,1-Di-(4-methoxyphenyl)-1-[4-(1H,1H,2H,2H-perfluorodecyl)phenyl]methyl chloride](/img/structure/B1609785.png)


